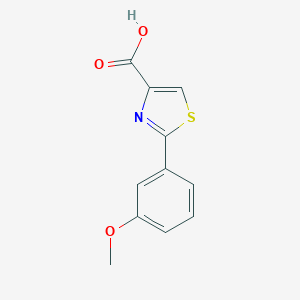

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFWIIMHLYERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575964 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-07-5 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure, frequently appearing in molecules with diverse biological activities, making this particular derivative a valuable building block for the synthesis of novel therapeutic agents.[1] This document will detail a reliable synthetic protocol, outline key characterization techniques, and provide insights into the rationale behind the experimental choices, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of 2-Aryl-1,3-thiazole-4-carboxylic Acids

The 2-aryl-1,3-thiazole-4-carboxylic acid motif is a cornerstone in the design of pharmacologically active molecules. The inherent structural features of the thiazole ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, contribute to its successful integration into drug candidates.[1] Derivatives of this core structure have been explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3][4] The presence of the carboxylic acid functionality at the 4-position provides a versatile handle for further synthetic modifications, such as the formation of amides and esters, enabling the creation of diverse compound libraries for drug discovery programs.[1] The 3-methoxyphenyl substituent at the 2-position can also play a crucial role in modulating the biological activity of the molecule by influencing its electronic properties and steric interactions with biological targets.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis.[5][6][7] This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a variation of this method is employed, starting from 3-methoxythiobenzamide and ethyl bromopyruvate.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate

-

To a solution of 3-methoxythiobenzamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl ester intermediate.

Causality behind Experimental Choices: Ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. The use of a slight excess of ethyl bromopyruvate ensures the complete consumption of the thioamide. TLC is a crucial in-process check to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Step 2: Hydrolysis to this compound

-

The purified ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

The mixture is stirred at room temperature for 12-16 hours, or until the hydrolysis is complete as monitored by TLC.

-

After completion, the ethanol is removed under reduced pressure.

-

The aqueous solution is then acidified to a pH of approximately 3-4 using a 1M solution of hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Causality behind Experimental Choices: The use of a basic solution (sodium hydroxide) is essential for the saponification (hydrolysis) of the ester. The reaction is typically carried out at room temperature to avoid potential side reactions. Acidification is the critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid. Washing with cold water removes any remaining inorganic salts.

Characterization of this compound

A comprehensive characterization of the synthesized compound is imperative to confirm its structure and purity. The following analytical techniques are recommended.

Characterization Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 115299-07-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure, and this particular derivative offers a versatile platform for developing novel therapeutics, particularly in oncology, and as an intermediate for anti-inflammatory and analgesic agents.[1] This document details the compound's structural attributes, core physicochemical parameters (lipophilicity, acidity, solubility), synthetic pathways, and spectroscopic signature. Furthermore, it furnishes field-proven, step-by-step protocols for the experimental determination of these properties, grounding theoretical data with practical, validated methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction: A Scaffold of Therapeutic Potential

The 1,3-thiazole ring is a cornerstone pharmacophore found in a multitude of FDA-approved drugs and clinical candidates, prized for its unique electronic properties and ability to engage in diverse biological interactions. This compound emerges as a particularly valuable derivative. Its structure combines three key functional motifs:

-

The Thiazole Core: A bioisostere for other aromatic systems, capable of hydrogen bonding and participating in pi-stacking interactions. It is a stable aromatic ring resistant to metabolic degradation.

-

The 3-Methoxyphenyl Group: This moiety modulates lipophilicity and can interact favorably with hydrophobic pockets within target proteins.[1] The meta-position of the methoxy group influences the electronic distribution and conformational flexibility compared to its ortho or para isomers.

-

The Carboxylic Acid Handle: This functional group is a critical anchor for further synthetic modification, allowing for the creation of amides, esters, and other derivatives to build compound libraries for drug screening.[1] It also serves as a key interaction point with biological targets, often forming salt bridges or critical hydrogen bonds with amino acid residues like arginine or lysine.

This compound has garnered attention for its potential anticancer, antimicrobial, and antioxidant properties, making a thorough understanding of its physicochemical profile essential for rational drug design.[1]

Core Physicochemical and Molecular Profile

The behavior of a molecule in both biological and manufacturing contexts is dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 115299-07-5 | [1] |

| Molecular Formula | C₁₁H₉NO₃S | [1] |

| Molecular Weight | 235.26 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 132-134 °C | [3] |

| Predicted XlogP | 2.4 | [4] |

| Predicted pKa (Acidic) | ~3.5 - 4.5 | [5][6] |

Lipophilicity (LogP) and its Implications

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its pharmacokinetic behavior. The partition coefficient (LogP) is a key metric; for oral drugs, a LogP value typically between 1 and 5 is desirable for adequate membrane permeability.

With a predicted XlogP of 2.4, this compound sits comfortably within the desired range for drug-likeness.[4] The methoxy group contributes to its lipophilicity, which is essential for crossing biological membranes. However, this is balanced by the polar carboxylic acid and thiazole moieties, which enhance aqueous solubility—a crucial factor for administration and distribution in the bloodstream.[1] This balance is a hallmark of a well-designed drug scaffold.

Ionization Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. This is paramount, as the charge of a molecule profoundly impacts its solubility, permeability, and ability to bind to its target.

-

Acidic pKa: The carboxylic acid group is the primary ionizable center, with a predicted pKa in the range of 3.5 to 4.5, typical for aromatic carboxylic acids.[5][6] At physiological pH (7.4), this group will be almost completely deprotonated to its carboxylate form (-COO⁻). This negative charge significantly enhances aqueous solubility.

-

Basic pKa: The nitrogen atom in the thiazole ring is weakly basic. Its pKa is significantly lower than that of the carboxylic acid, meaning it will be predominantly neutral at physiological pH.

This ionization profile makes the compound's solubility highly pH-dependent, a factor that must be considered in formulation and when designing in vitro assays.

Synthesis and Spectroscopic Characterization

A robust and scalable synthetic route is fundamental to the utility of any chemical building block. The Hantzsch thiazole synthesis and its variations provide a reliable method for preparing this compound.

Primary Synthetic Pathway

A common and efficient method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this case, 3-methoxythiobenzamide reacts with ethyl bromopyruvate, followed by saponification (hydrolysis) of the resulting ester to yield the target carboxylic acid.

Caption: Hantzsch synthesis pathway for the target compound.

Workflow for Structural and Physicochemical Validation

Ensuring the identity, purity, and properties of a synthesized compound is a non-negotiable step in research. A self-validating workflow integrates synthesis with rigorous analytical characterization.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-(3-METHOXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID CAS#: [amp.chemicalbook.com]

- 4. PubChemLite - 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (C11H9NO3S) [pubchemlite.lcsb.uni.lu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.indiana.edu [chem.indiana.edu]

A Technical Guide to the Preliminary Biological Screening of 2-Aryl-Thiazole-4-Carboxylic Acids

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 2-aryl-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The strategic placement of an aryl group at the 2-position and a carboxylic acid at the 4-position provides a versatile template for chemists to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, field-proven framework for conducting the preliminary biological screening of novel 2-aryl-thiazole-4-carboxylic acid derivatives. The objective of this initial screening is to efficiently identify "hit" compounds with promising activity in key therapeutic areas, thereby justifying their advancement into more rigorous preclinical evaluation. We will detail the core screening assays, explain the causality behind experimental choices, and provide self-validating protocols to ensure data integrity and reproducibility.

Section 1: Foundational Pre-Screening Considerations

Before embarking on biological assays, the integrity of the compound library must be unequivocally established. This foundational step is critical for the trustworthiness of all subsequent data.

-

Synthesis and Purification: Each analog in the library must be synthesized and purified to the highest standard, typically >95% purity as determined by HPLC. Impurities can lead to false-positive or false-negative results, confounding data interpretation.

-

Structural Verification: The chemical identity of each compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This ensures that the biological activity observed is attributable to the intended molecular structure.

-

Solubility Assessment: Test compounds must be soluble in the assay medium to ensure accurate concentration-response relationships. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Solubility in aqueous buffers should be determined early.

Section 2: The General Screening Workflow

A systematic, multi-stage approach is essential for efficiently screening a compound library. The workflow is designed to move from broad, high-throughput primary screens to more specific, dose-dependent secondary assays for hit confirmation.

Caption: General workflow for preliminary biological screening.

Section 3: Core Screening Platforms for Thiazole Derivatives

Based on the known pharmacological profile of the thiazole nucleus, a robust preliminary screen should encompass antimicrobial, anticancer, and anti-inflammatory assays.

Anticancer Activity: Cytotoxicity Screening

A primary goal in oncology drug discovery is to identify compounds that selectively inhibit the growth of cancer cells.[6] The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]

Principle of the MTT Assay: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of viable, metabolically active cells.[7] The resulting formazan is solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.

Caption: Principle of the MTT colorimetric assay for cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.[6]

-

Cell Seeding: Harvest cells in exponential growth phase and seed into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the 2-aryl-thiazole-4-carboxylic acids in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Rationale for NCI-60 Screen: For compounds showing significant activity, a broader screen against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is a logical next step.[11][12] This panel represents nine different cancer types and provides a wealth of data for identifying patterns of activity and potential mechanisms of action through tools like the COMPARE algorithm.[9][12] The screen typically starts with a single high dose (10⁻⁵ M), and active compounds are advanced to a five-dose assay.[9][13]

Antimicrobial Activity: Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] Thiazole derivatives have historically shown promise in this area. The gold-standard methods for determining antimicrobial susceptibility are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18]

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][19][20]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[19][20][21]

Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microorganism suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration well with no turbidity (no visible growth).[19]

Protocol: MBC Determination

-

Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates overnight at 35-37°C.

-

MBC Determination: The MBC is the lowest concentration from the MIC assay that results in no colony growth on the agar plate, corresponding to a 99.9% kill rate.[21]

Anti-inflammatory Activity: COX Enzyme Inhibition

Chronic inflammation is implicated in numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[22] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostasis) and COX-2 (inducible at sites of inflammation).[23] Screening for selective COX-2 inhibition is a common strategy to identify potential anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[24]

Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening

-

Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes. A probe included in the assay reacts with PGG2 to produce a fluorescent signal (Ex/Em = 535/587 nm) that is proportional to COX activity.[23]

-

Reagent Preparation: Use a commercial COX inhibitor screening kit. Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorescent probe according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare various concentrations of the test compounds. Include a known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[25]

-

Assay Reaction: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound. Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the arachidonic acid substrate and the fluorescent probe to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot dose-response curves to determine the IC₅₀ values for both COX-1 and COX-2, allowing for the determination of a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Section 4: Data Summary and Interpretation

Organizing the screening data into a clear, comparative format is crucial for identifying promising candidates.

Table 1: Hypothetical Screening Data for 2-Aryl-Thiazole-4-Carboxylic Acid Analogs

| Compound ID | Anticancer IC₅₀ (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) | Anti-inflammatory IC₅₀ (µM) (COX-2) | COX-2 Selectivity Index (COX-1/COX-2) |

| XYZ-001 | 12.5 | >128 | 25.4 | 2.1 |

| XYZ-002 | 1.8 | 32 | 89.1 | 0.5 |

| XYZ-003 | 78.2 | 4 | 1.2 | >50 |

| XYZ-004 | >100 | 8 | 5.6 | 25.8 |

| Doxorubicin | 0.05 | N/A | N/A | N/A |

| Vancomycin | N/A | 1 | N/A | N/A |

| Celecoxib | N/A | N/A | 0.08 | >100 |

Interpretation:

-

XYZ-002 shows potent anticancer activity and warrants further investigation against a broader panel of cell lines.

-

XYZ-003 and XYZ-004 demonstrate significant antimicrobial activity. MBC testing should be performed to determine if they are bactericidal or bacteriostatic.

-

XYZ-003 is a potent and highly selective COX-2 inhibitor, making it a strong candidate for further anti-inflammatory studies.

Conclusion

This guide outlines a structured and technically sound approach to the preliminary biological screening of novel 2-aryl-thiazole-4-carboxylic acids. By employing validated, high-throughput assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify hit compounds. The causality-driven protocols and emphasis on data integrity provide a robust foundation for making informed decisions, ultimately accelerating the journey from initial synthesis to the development of promising lead candidates for new therapeutics.

References

-

NCI-60 Screening Methodology. (n.d.). Developmental Therapeutics Program, National Cancer Institute. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. Retrieved from [Link]

-

Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. (n.d.). National Cancer Institute. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

-

IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved from [Link]

-

Outline of the NCI-60 Program. (2018). ResearchGate. Retrieved from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Bio-protocol. Retrieved from [Link]

-

COX-1 And COX-2 Anti-Inflammatory Assays. (2004). Nutraceuticals World. Retrieved from [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual, National Center for Biotechnology Information. Retrieved from [Link]

-

Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Results of anti-inflammatory inhibitor screening assays. (2021). ResearchGate. Retrieved from [Link]

-

Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2008). SpringerLink. Retrieved from [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN Network. Retrieved from [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). MDPI. Retrieved from [Link]

-

In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

NCI-60. (n.d.). Wikipedia. Retrieved from [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). PMC, National Center for Biotechnology Information. Retrieved from [Link]

-

Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. (2025). Globalmeetx Publishing. Retrieved from [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC, National Center for Biotechnology Information. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kresge-Hooker Electronic Library. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

review-of-the-synthesis-and-biological-activity-of-thiazoles. (2020). Bohrium. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. kuey.net [kuey.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. revvity.co.jp [revvity.co.jp]

- 12. NCI-60 - Wikipedia [en.wikipedia.org]

- 13. dctd.cancer.gov [dctd.cancer.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 17. chainnetwork.org [chainnetwork.org]

- 18. nih.org.pk [nih.org.pk]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. ibtbioservices.com [ibtbioservices.com]

- 21. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Methoxyphenyl Thiazole Derivatives

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery, the thiazole nucleus, particularly when functionalized with methoxyphenyl moieties, represents a scaffold of significant therapeutic promise, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The journey from a promising synthetic reaction to a well-characterized drug candidate, however, is one of rigorous analytical precision. The unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built.

This guide is designed for the practicing researcher and drug development professional. It eschews rigid templates in favor of a logical, field-proven workflow that mirrors the process of discovery. We will not merely list techniques; we will delve into the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural confirmation. Our narrative will proceed from initial synthesis to the ultimate, irrefutable proof of structure, equipping you with the strategy and protocols to confidently elucidate your own novel methoxyphenyl thiazole derivatives.

Chapter 1: The Integrated Elucidation Workflow

The modern approach to structure elucidation is a synergistic one. No single technique provides the complete picture. Instead, we build a case, layer by layer, with each piece of evidence corroborating the others. This workflow ensures efficiency and minimizes the risk of misinterpretation, a costly error in drug development.

Caption: Integrated workflow for structure elucidation.

Chapter 2: Foundational Spectroscopy: First Glimpses of the Molecule

Before committing to more resource-intensive analyses, we perform foundational spectroscopy to quickly confirm the success of the synthesis and the presence of key structural motifs.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is our first checkpoint. Its value lies in rapidly confirming the presence (or absence) of key functional groups. For a methoxyphenyl thiazole derivative, we are not looking to solve the structure here, but to validate the chemical transformation.

Expertise in Action: A common synthesis for thiazoles is the Hantzsch reaction, which condenses a thiourea/thioamide with an α-haloketone.[3] A successful reaction will show the disappearance of the ketone C=O stretch from the starting material (~1715 cm⁻¹) and the appearance of characteristic aromatic and C=N stretches from the newly formed thiazole ring.

| Vibrational Frequency (cm⁻¹) | Assignment | Significance for Methoxyphenyl Thiazoles |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl and thiazole rings. |

| ~2960-2850 | Aliphatic C-H Stretch | Confirms the methyl group of the methoxy substituent. |

| ~1600-1450 | C=C and C=N Stretches | Key fingerprint region for the thiazole and phenyl rings.[4] |

| ~1250 & ~1030 | Asymmetric & Symmetric C-O Stretch | Strong, characteristic bands confirming the aryl-ether of the methoxy group. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact. Record a background spectrum of the clean, empty ATR crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands. Compare the spectrum to the starting materials to confirm the desired chemical transformation.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the molecule's conjugated π-electron system.[4][5] For methoxyphenyl thiazole derivatives, which are inherently aromatic and conjugated, this technique helps confirm the overall electronic structure. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the substitution pattern on the aromatic rings.

Chapter 3: The Blueprint of Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation in solution. It allows us to map the carbon-hydrogen framework and piece together the molecule's connectivity. For methoxyphenyl thiazoles, a combination of 1D and 2D NMR experiments is indispensable.[6]

¹H and ¹³C NMR: Assigning the Core Nuclei

The chemical shifts in ¹H and ¹³C NMR are highly diagnostic for this class of compounds. The table below summarizes the expected ranges based on literature for similar structures.[7][8][9]

| Nucleus | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Comments |

| Thiazole C-H | 7.0 - 8.5 | 115 - 155 | The exact shift is highly dependent on the substitution at C2, C4, or C5. |

| Phenyl C-H | 6.8 - 8.2 | 114 - 160 | Protons ortho to the methoxy group are typically more shielded (~6.9 ppm). |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 56 | A sharp, characteristic singlet integrating to 3 protons in ¹H NMR. |

| Thiazole Ring Carbons | N/A | 140 - 170 | Quaternary carbons with distinct chemical shifts. |

| Methoxy-bearing Phenyl C | N/A | ~160 | The carbon directly attached to the oxygen is deshielded. |

2D NMR: Connecting the Dots with HMBC

While 1D NMR identifies the pieces, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this scaffold. It detects long-range (2- and 3-bond) correlations between protons and carbons.

Trustworthiness through Cross-Validation: The HMBC spectrum provides a self-validating map of the molecule. For instance, the methoxy protons should show a 3-bond correlation to the ipso-carbon of the phenyl ring. The thiazole proton should show correlations to the carbons within its ring and potentially to carbons on an adjacent substituent. These correlations are non-negotiable proofs of connectivity.

Caption: Key HMBC correlations in a methoxyphenyl thiazole.

Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

1D Spectra Acquisition:

-

Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>30:1).

-

Acquire a broadband proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

-

-

2D Spectra Acquisition:

-

Acquire a COSY spectrum to establish ¹H-¹H spin systems (e.g., within the phenyl ring).

-

Acquire an HSQC spectrum to correlate each proton to its directly attached carbon.

-

Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

-

-

Data Analysis: Use the spectra to build the molecular structure piece by piece. Start with the most obvious signals (e.g., the methoxy group) and use 2D correlations to walk along the carbon skeleton.

Chapter 4: Definitive Formula and Fragmentation: Mass Spectrometry

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight (and thus the elemental composition) and structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using Electrospray Ionization (ESI), is the gold standard for determining the elemental composition.[1][10] It measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm). This allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass.

Expertise in Action: For a target molecule C₁₇H₁₄N₂O₂S, the expected exact mass for the protonated molecule [M+H]⁺ is 311.0854. If HRMS analysis yields a measured m/z of 311.0851, the mass error is less than 1 ppm, providing extremely high confidence in the assigned formula. This is a critical self-validating step before proceeding to fragmentation analysis.

Tandem Mass Spectrometry (MS/MS)

In tandem MS, the molecular ion is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure pieced together by NMR.[11] The thiazole ring and its substituents produce characteristic fragmentation patterns.[12][13][14]

Caption: Generalized MS/MS fragmentation pathways.

Protocol: LC-HRMS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a liquid chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition (MS1): Infuse the sample and acquire a full scan HRMS spectrum to identify the [M+H]⁺ or [M+Na]⁺ ion and confirm its elemental composition.

-

Acquisition (MS2): Perform a product ion scan by selecting the previously identified parent ion as the precursor. Fragment it using collision-induced dissociation (CID) at varying collision energies.

-

Data Analysis: Propose structures for the major fragment ions observed in the MS2 spectrum. These fragments must be consistent with the structure proposed from NMR data.

Chapter 5: The Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides overwhelming evidence for a proposed structure, single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[15][16] It is the ultimate arbiter, capable of resolving subtle isomeric ambiguities and confirming absolute stereochemistry.

Authoritative Grounding: The data obtained from X-ray crystallography, including precise bond lengths, bond angles, and torsion angles, serves as the "gold standard" for structural validation.[17][18][19] It can definitively distinguish between, for example, a 2,4-disubstituted thiazole and a 2,5-disubstituted isomer, which might be challenging to assign by NMR alone in complex systems.

Protocol: Crystal Growth and Analysis

-

Crystal Growth (The Art): This is often the most challenging step.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Conclusion

The structural elucidation of novel methoxyphenyl thiazole derivatives is a systematic process of inquiry, not a simple application of techniques. It begins with foundational checks using IR, progresses to the detailed mapping of the molecular framework with 1D and 2D NMR, is validated by the definitive elemental composition from HRMS, and is further supported by MS/MS fragmentation. Each step provides a piece of the puzzle, and each piece must fit perfectly with the others. For absolute, unequivocal proof, particularly for publication or patent filing, single-crystal X-ray crystallography provides the final, authoritative word. By following this integrated, self-validating workflow, researchers can proceed with confidence that their molecule is precisely what they believe it to be, setting a solid foundation for the exciting journey of drug development.

References

-

Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: Molecules URL: [Link]

-

Title: Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: International Journal of Materials and Chemistry URL: [Link]

-

Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]

-

Title: Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Chemical structure of compounds containing the methoxy-phenyl thiazole nucleus (8a-b). Source: ResearchGate URL: [Link]

-

Title: Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications Source: ResearchGate URL: [Link]

-

Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: National Institutes of Health (NIH) URL: [Link]

-

Title: NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment Source: RSC Publishing URL: [Link]

-

Title: Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase Source: PubMed URL: [Link]

-

Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Possible mass fragmentation pattern of compound 3. Source: ResearchGate URL: [Link]

-

Title: CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE Source: ResearchGate URL: [Link]

-

Title: ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]

-

Title: Structures of thiazole and methoxyphenyl containing compounds with protentional AMPA receptor activities. Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents Source: ResearchGate URL: [Link]

-

Title: (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines Source: ResearchGate URL: [Link]

-

Title: Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole Source: IUCr Journals URL: [Link]

-

Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers in Chemistry URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.huhs.ac.jp [www2.huhs.ac.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 6. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The five-membered heterocyclic thiazole ring, a structure elegantly simple yet profoundly versatile, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a remarkable array of therapeutic agents across diverse disease areas. This guide offers a technical exploration of the discovery and evolution of thiazole-based compounds, providing field-proven insights for researchers, scientists, and drug development professionals.

The Thiazole Core: Physicochemical Properties and Synthetic Accessibility

The thiazole ring, composed of three carbon atoms, one nitrogen atom, and one sulfur atom, is an aromatic system with delocalized π-electrons, rendering it relatively stable.[1] The presence of both a sulfur and a nitrogen atom imparts distinct electronic features. The nitrogen atom at position 3 is basic and can be readily protonated, while the carbon at position 2 is electron-deficient and susceptible to nucleophilic attack.[2] Conversely, the C5 position is electron-rich and prone to electrophilic substitution.[2] This inherent reactivity provides a versatile platform for chemical modification, allowing for the strategic placement of various substituents to modulate pharmacological activity.[3]

The synthetic accessibility of the thiazole core is a key driver of its prevalence in drug discovery. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of this heterocyclic system.[3][4] This robust and high-yielding condensation reaction between an α-haloketone and a thioamide offers a straightforward route to a wide range of substituted thiazoles.[5] Other notable synthetic strategies include the Cook-Heilborn synthesis for 5-aminothiazoles and Tcherniac's synthesis for 2-substituted thiazoles, providing medicinal chemists with a diverse toolkit for generating novel chemical entities.[2]

Thiazole as a Versatile Pharmacophore: A Spectrum of Biological Activities

The thiazole moiety is a key component in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[6][7] Its ability to interact with various biological targets has led to the development of drugs for a multitude of therapeutic areas.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents.[1] Several clinically approved drugs, including Dasatinib and Dabrafenib, feature a thiazole core.[1] The mechanisms of action for these compounds are diverse, ranging from the inhibition of key kinases involved in cancer cell proliferation and survival to the disruption of tubulin polymerization.[8] For instance, some thiazole derivatives have been shown to induce apoptosis and inhibit signaling pathways such as NFkB/mTOR/PI3K/AkT.[8]

Antimicrobial and Antifungal Properties

The thiazole scaffold is also a critical component in the development of antimicrobial and antifungal agents.[9] The well-known antibiotic penicillin contains a reduced thiazole ring (thiazolidine).[2] Furthermore, synthetic thiazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[9] For example, Sulfathiazole is an early antibacterial sulfonamide that incorporates the thiazole ring.[10]

Anti-inflammatory and Other Therapeutic Applications

Beyond oncology and infectious diseases, thiazole-based compounds have shown promise as anti-inflammatory, antiviral, antidiabetic, and anticonvulsant agents.[6][7] The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring and is widely used to treat arthritis.[11] The antiviral drug Ritonavir, used in the treatment of HIV, also features this versatile heterocycle.[10]

Key Experimental Protocols in Thiazole-Based Drug Discovery

The journey from a hit compound to a clinical candidate involves a series of well-defined experimental workflows. The following protocols represent foundational methodologies in the synthesis and evaluation of thiazole-based compounds.

Synthesis of a 2-Aminothiazole Derivative via Hantzsch Synthesis

This protocol outlines a general and reliable method for the synthesis of a 2-aminothiazole, a common building block in medicinal chemistry.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Thioamide: Add the thioamide (e.g., thiourea, 1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.[12] The crude product can be purified by recrystallization or column chromatography on silica gel.

In Vitro Biological Evaluation: Acetylcholinesterase (AChE) Inhibitory Assay

This protocol describes a common colorimetric assay to evaluate the potential of thiazole derivatives as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Plate Setup: In a 96-well microplate, add the buffer, the test compound (thiazole derivative) at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate ATCI to each well to start the enzymatic reaction.

-

Detection: Add Ellman's reagent (DTNB) to the wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[13]

Visualizing Key Concepts in Thiazole Drug Discovery

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

Caption: A generalized workflow for thiazole-based drug discovery.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole-based kinase inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 11c | HepG-2 | ~4 | [14] |

| Derivative 11c | MCF-7 | ~3 | [14] |

| Derivative 6g | HepG-2 | ~7 | [14] |

| Derivative 6g | MCF-7 | ~4 | [14] |

| Compound 29 | - | 0.05 | [8] |

| Compound 40 | - | 0.00042 | [8] |

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic versatility and broad range of biological activities ensure its continued relevance in the quest for novel therapeutics.[6] Future efforts will likely focus on the development of more selective and potent thiazole derivatives, the exploration of novel biological targets, and the application of innovative drug delivery strategies to enhance their therapeutic efficacy. The rich history and ongoing discoveries surrounding thiazole-based compounds solidify their position as a cornerstone of modern drug discovery.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. LinkedIn. [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Science and Research (IJSR). [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. LinkedIn. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

-

Thiazole: A privileged scaffold in drug discovery. ResearchGate. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

-

Thiazole. CUTM Courseware. [Link]

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. ScienceOpen. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

-

Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate. [Link]

-

Selected structures of 1,3-thiazole-based FDA-approved drugs. ResearchGate. [Link]

-

Thiazole and thiazole containing drugs. Slideshare. [Link]

-

Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Thiazole Bioactivity and Drug Applications. Prezi. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Semantic Scholar. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Identifying and Validating Therapeutic Targets for 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Abstract

The 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The successful translation of this chemical entity into a therapeutic agent is critically dependent on the precise identification and rigorous validation of its molecular target(s). This guide provides a comprehensive, technically-focused framework for elucidating the mechanism of action of this compound. We will detail an integrated, multi-pronged strategy that combines computational prediction with state-of-the-art experimental methodologies for target deconvolution and validation, ensuring a high degree of scientific confidence before advancing to later stages of drug discovery.

Introduction: The Thiazole Scaffold and the Imperative of Target Validation

The thiazole ring is a cornerstone heterocyclic moiety found in numerous FDA-approved drugs and biologically active agents, valued for its unique electronic properties and ability to engage in diverse molecular interactions.[3][4] The specific compound, this compound, possesses functional groups—the methoxyphenyl ring, the thiazole core, and a carboxylic acid handle—that suggest a high potential for specific interactions with biological macromolecules.[1] The methoxyphenyl group can engage with hydrophobic pockets, while the thiazole and carboxylic acid can form critical hydrogen bonds.[1]

However, an observed phenotypic effect, such as cancer cell growth inhibition, is merely the starting point. The critical challenge, or "target deconvolution," is to pinpoint the specific protein or pathway responsible for this effect.[5][6] Inadequate or premature target validation is a leading cause of clinical trial failure.[7] Therefore, a systematic and evidence-based approach is not just recommended; it is essential for de-risking a drug discovery program. This guide outlines such an approach.

Profiling the Chemical Moiety: Clues from Related Structures

An exhaustive literature survey reveals that thiazole derivatives exert their biological effects through various mechanisms. This knowledge provides a logical starting point for generating a list of plausible candidate targets.

Known Mechanisms of Action for Thiazole-Containing Compounds:

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity.[2][8][9] Specific mechanisms identified for structurally related compounds include:

-

Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which bear resemblance to our lead compound, were found to exert their anticancer effects by inhibiting tubulin polymerization.[9][10]

-

Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors. Dysregulation of kinases is a hallmark of many cancers.[11]

-

Signaling Pathway Modulation: Thiazoles have been associated with the inhibition of critical cancer-related pathways such as NF-κB, mTOR, and PI3K/Akt.[8]

-

Other Targets: Topoisomerases and Histone Deacetylases (HDACs) have also been identified as targets for some thiazole derivatives.[8]

-

-

Antimicrobial & Anti-inflammatory Activity: Various thiazole compounds have also shown potential as antimicrobial and anti-inflammatory agents.[2][12]

This analysis suggests that tubulin and various protein kinases are high-priority candidate targets for this compound.

A Multi-Pronged Strategy for Target Identification & Deconvolution

Identifying a drug's target requires a convergence of evidence from multiple, orthogonal approaches. We advocate for a parallel strategy employing both computational prediction and unbiased experimental screening.

Part 1: In Silico Target Prediction

Computational methods offer a rapid, cost-effective way to generate and prioritize hypotheses.[13][14] These techniques leverage vast biological and chemical datasets to predict potential drug-target interactions.[15][16][17]

-

Structure-Based Virtual Screening: If high-quality crystal structures of candidate targets (e.g., tubulin, specific kinases) are available, molecular docking can be performed. This simulates the binding of this compound to the protein's active site, providing a predicted binding affinity and pose. This helps to assess the structural plausibility of an interaction.

-

Ligand-Based Approaches (Pharmacophore Modeling): This method uses the 3D structure of our lead compound to search databases for known proteins that bind to molecules with similar features. This can uncover unexpected targets that share a common binding motif.

-

Machine Learning & AI: Advanced deep learning models, trained on extensive drug-target interaction data, can predict novel targets by identifying complex patterns in both the chemical structure of the drug and the properties of potential protein targets.[14][15]

The workflow for this in silico phase is designed to generate a ranked list of potential targets for subsequent experimental validation.

Caption: Computational workflow for target hypothesis generation.

Part 2: Unbiased Experimental Target Identification

While in silico methods are powerful, they are predictive. Experimental approaches are required to identify targets directly from a biological system (e.g., cancer cell lysate or intact cells), a process often called target deconvolution, especially following a phenotypic screen.[5][6][18]

Key Methodologies:

-

Affinity-Based Proteomics: This is a direct approach that relies on the physical interaction between the drug and its target.

-

Protocol: Affinity Chromatography Pulldown:

-

Probe Synthesis: Synthesize an analog of the lead compound by attaching a linker (e.g., polyethylene glycol) to the carboxylic acid group, terminating in a reactive handle (e.g., biotin or an alkyne for click chemistry). It is critical to first verify that this modification does not abrogate the compound's biological activity.

-

Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., sepharose beads).

-

Incubation: Incubate the compound-coated beads with a complex protein mixture, such as a cancer cell lysate. Include a control incubation with beads that have no compound attached.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. For a more robust analysis, a competitive elution can be performed using an excess of the free, unmodified lead compound.

-

Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). True targets will be significantly enriched in the compound-bead sample compared to the control beads.

-

-

-

Kinobeads Profiling (for Kinase Targets): Since kinases are a strong candidate class, this specialized chemical proteomics technique is highly valuable.[11] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a matrix, which can capture a large portion of the expressed kinome from a cell lysate.[19][20][21]

-

Workflow: The cell lysate is pre-incubated with our lead compound before being applied to the Kinobeads. If our compound binds to a specific kinase, it will prevent that kinase from binding to the beads. By comparing the proteins captured by the beads with and without pre-incubation of our compound, we can identify which kinases it interacts with in a dose-dependent manner.[19]

-

-

Cellular Thermal Shift Assay (CETSA): This powerful biophysical method confirms direct target engagement in situ (i.e., within intact cells), which is a critical step.[22][23] The principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[24][25]

-

Protocol: CETSA for Target Engagement:

-

Treatment: Treat intact cells with the lead compound or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

-

Detection: Quantify the amount of a specific, hypothesized target protein remaining in the soluble fraction at each temperature using an antibody-based method like Western Blot or ELISA.

-

Analysis: Plot the soluble protein amount versus temperature. A positive result is a "thermal shift," where the melting curve of the target protein shifts to higher temperatures in the compound-treated cells compared to the control cells, indicating direct binding and stabilization.[22][26]

-

-

| Method | Principle | Primary Output | Key Advantage |

| Affinity Chromatography | Physical capture of binding partners | List of putative protein interactors | Unbiased; does not require a prior hypothesis |

| Kinobeads | Competitive binding for kinase active sites | Kinase selectivity and affinity profile | Specific for a highly relevant target class |

| CETSA | Ligand-induced thermal stabilization | Confirmation of target engagement in cells | Gold standard for confirming in situ binding |

Rigorous Target Validation: From Hypothesis to Certainty

Once a high-confidence candidate target is identified, it must be validated. This means demonstrating that the compound's biological effect is unequivocally mediated through that target.[27][28][29][30]

Biochemical and Enzymatic Validation

If the identified target is an enzyme (e.g., a kinase), its modulation by the compound must be confirmed using a purified system.

-

Assay: Perform an in vitro enzymatic assay with the purified recombinant target protein.

-

Objective: Determine if the compound directly inhibits or activates the enzyme and calculate its potency (e.g., IC50 or EC50). This demonstrates a direct, functional interaction outside the complex cellular environment.

Genetic Validation using CRISPR/Cas9

Genetic tools provide the most compelling evidence for target validation.[31][32][33][] The logic is simple: if the compound works by inhibiting a target, then removing that target from the cell should produce a similar effect or make the cell resistant to the compound.[35]

-

Target Knockout/Knockdown: Use CRISPR/Cas9 or RNA interference (siRNA) to specifically delete or reduce the expression of the candidate target gene in the relevant cell line.

-

Causality Test: Does the genetic removal of the target phenocopy the effect of the compound? For example, if the compound inhibits cell proliferation, does knocking out the target gene also inhibit proliferation?

-

-

Resistance Mutation: If the compound's binding site on the target is known or predicted, use CRISPR/Cas9 to introduce a point mutation in that site.

-

Definitive Test: The cells with the mutated target should become resistant to the compound, while the wild-type cells remain sensitive. This provides powerful evidence that the compound acts through this specific site on this specific target.

-

The overall workflow from initial hit to validated target is a funneling process, where each step increases the level of confidence.

Caption: Integrated workflow for target identification and validation.

Conclusion

Identifying the therapeutic target of a novel compound like this compound is a complex but manageable challenge. A successful strategy avoids over-reliance on any single methodology. Instead, it builds a compelling, self-validating case by integrating computational predictions with orthogonal, unbiased experimental approaches. By combining affinity proteomics for discovery, CETSA for confirming cellular engagement, and CRISPR-based genetics for definitive validation, researchers can move forward with a high degree of confidence in their chosen target, significantly increasing the probability of success in the long and arduous path of drug development.

References

- This compound - Benchchem. (n.d.).

-

A Review of Computational Methods for Predicting Drug Targets. (2018). Current Protein & Peptide Science, 19(6), 562-572. Retrieved January 14, 2026, from [Link]

-

Target Validation with CRISPR. (2022, October 28). Biocompare.com. Retrieved January 14, 2026, from [Link]

-

The impact of CRISPR-Cas9 on target identification and validation. (2015). Nature Reviews Drug Discovery, 14(5), 353-357. Retrieved January 14, 2026, from [Link]

-

Computational/in silico methods in drug target and lead prediction. (2021). Briefings in Bioinformatics, 22(5), bbaa414. Retrieved January 14, 2026, from [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2021). Frontiers in Chemistry, 9, 766141. Retrieved January 14, 2026, from [Link]

-

The Impact of CRISPR/Cas9 on Target Identification and Validation. (n.d.). Labhoo. Retrieved January 14, 2026, from [Link]

-

Computational Predictions for Multi-Target Drug Design. (2019). Methods in Molecular Biology, 2053, 135-157. Retrieved January 14, 2026, from [Link]

-

Target Validation. (n.d.). Sygnature Discovery. Retrieved January 14, 2026, from [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. Retrieved January 14, 2026, from [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. Retrieved January 14, 2026, from [Link]

-